N-(3-methoxyphenyl)-3,3-dimethylbutanamide
Description
N-(3-methoxyphenyl)-3,3-dimethylbutanamide is an organic compound with a complex structure that includes a methoxyphenyl group and a dimethylbutanamide moiety
Properties
IUPAC Name |
N-(3-methoxyphenyl)-3,3-dimethylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-13(2,3)9-12(15)14-10-6-5-7-11(8-10)16-4/h5-8H,9H2,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCRRFDBNQOFJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC(=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-3,3-dimethylbutanamide typically involves the reaction of 3-methoxyphenylamine with 3,3-dimethylbutanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction and distillation to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-3,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-(3-hydroxyphenyl)-3,3-dimethylbutanamide.
Reduction: Formation of N-(3-methoxyphenyl)-3,3-dimethylbutylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-methoxyphenyl)-3,3-dimethylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with various receptors and enzymes, potentially modulating their activity. The dimethylbutanamide moiety may influence the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
Similar Compounds
- N-(3-hydroxyphenyl)-3,3-dimethylbutanamide
- N-(3-methoxyphenyl)-3,3-dimethylbutylamine
- N-(3-methoxyphenyl)-3,3-dimethylbutanoic acid
Uniqueness
N-(3-methoxyphenyl)-3,3-dimethylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group provides potential sites for further chemical modification, while the dimethylbutanamide moiety contributes to its stability and reactivity.
Biological Activity
N-(3-methoxyphenyl)-3,3-dimethylbutanamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores the biological properties of this compound, focusing on its antimicrobial and anti-inflammatory effects, as well as its mechanisms of action and applications in drug development.
Chemical Structure and Properties
This compound can be represented by the following structure:
This compound features a methoxy group attached to a phenyl ring and a dimethylbutanamide side chain, contributing to its unique biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been studied against various bacterial strains, demonstrating notable inhibition of growth. The Minimum Inhibitory Concentration (MIC) values highlight its effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 62.5 |
| Staphylococcus aureus | 78.12 |
These results suggest that the compound could serve as a potential antimicrobial agent in clinical settings .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects. Studies have shown that it can modulate inflammatory pathways, potentially reducing cytokine production and inhibiting inflammatory cell migration. This activity is crucial for developing treatments for chronic inflammatory diseases.
The mechanism of action for this compound involves interactions with specific molecular targets. The methoxyphenyl group allows for interaction with various receptors and enzymes, potentially modulating their activity. The dimethylbutanamide moiety influences the compound's pharmacokinetic properties, including absorption and metabolism.
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Anticancer Activity : A study evaluated its cytotoxic effects on human cancer cell lines. The compound demonstrated selective toxicity towards malignant cells while sparing non-malignant cells. This selectivity suggests potential use in cancer therapeutics .
- Inflammation Models : In animal models of inflammation, administration of this compound resulted in reduced swelling and pain response, indicating its effectiveness in managing inflammatory conditions .
Research Findings
Recent studies have provided insights into the structure-activity relationship (SAR) of this compound. Modifications to the methoxy group and the butanamide chain have been shown to enhance biological activity, leading to ongoing investigations into derivatives that may possess improved efficacy or reduced toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
